2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide 2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303083-48-9
VCID: VC21403584
InChI: InChI=1S/C19H15N3O4/c23-19(21-20-12-14-8-10-16(11-9-14)22(24)25)13-26-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23)/b20-12+
SMILES: C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H15N3O4
Molecular Weight: 349.3g/mol

2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide

CAS No.: 303083-48-9

Cat. No.: VC21403584

Molecular Formula: C19H15N3O4

Molecular Weight: 349.3g/mol

* For research use only. Not for human or veterinary use.

2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide - 303083-48-9

Specification

CAS No. 303083-48-9
Molecular Formula C19H15N3O4
Molecular Weight 349.3g/mol
IUPAC Name 2-naphthalen-1-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C19H15N3O4/c23-19(21-20-12-14-8-10-16(11-9-14)22(24)25)13-26-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,21,23)/b20-12+
Standard InChI Key ZHYURVQCDFHBDT-UDWIEESQSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

2-(1-naphthyloxy)-N'-(4-nitrobenzylidene)acetohydrazide is an organic compound classified within the hydrazone family, characterized by the presence of a hydrazone functional group (R1R2C=NNH2R_1R_2C=NNH_2). This compound is notable for its structural complexity, combining aromatic systems and functional groups that contribute to its chemical and biological properties.

Molecular and Structural Details

2.1 Molecular Formula and Weight

  • Molecular Formula: C16H15N3O3C_{16}H_{15}N_{3}O_{3} .

  • Molecular Weight: 297.31 g/mol.

2.2 Structural Features

  • The compound integrates a naphthyl moiety connected via an ether linkage to a hydrazone group.

  • The hydrazone group is further attached to a benzylidene moiety substituted with a nitro group at the para position, enhancing electron-withdrawing properties.

PropertyValue
Molecular FormulaC16H15N3O3C_{16}H_{15}N_{3}O_{3}
Molecular Weight297.31 g/mol
Functional GroupsHydrazone, Ether, Nitro
Aromatic SystemsNaphthyl and Benzylidene Moieties

Synthesis Pathway

3.1 Starting Materials

  • 1-Naphthol: Provides the naphthyl ether backbone.

  • 4-Nitrobenzaldehyde: Supplies the benzylidene moiety with a nitro substituent.

3.2 Synthetic Process

  • Step 1: Formation of an intermediate acetohydrazide by reacting ethyl acetate with hydrazine hydrate.

  • Step 2: Condensation of the acetohydrazide with 4-nitrobenzaldehyde in ethanol under acidic conditions to yield the final product .

Spectroscopic Characterization

The compound is typically characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy: Provides detailed information on proton and carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Identifies functional groups such as C=OC=O, C=NC=N, and NO2NO_2.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .

Potential Applications

6.1 Medicinal Chemistry

6.2 Coordination Chemistry

  • The hydrazone group facilitates chelation with transition metals, making it suitable for designing catalysts or materials for electronic applications.

Research Findings and Implications

7.2 Structure-Activity Relationships (SAR)
The nitro group enhances electron-withdrawing effects, potentially increasing biological activity by improving binding affinity to target proteins.

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